molecular formula C7H5BrF2 B040081 2,3-Difluorobenzyl bromide CAS No. 113211-94-2

2,3-Difluorobenzyl bromide

Cat. No. B040081
M. Wt: 207.01 g/mol
InChI Key: FTBSGSZZESQDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3-difluorobenzyl bromide typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable halide source under catalytic conditions. The process requires careful control of reaction conditions to ensure high purity and yield of the product. A novel method for synthesizing related compounds involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide in the presence of sodium hydride in DMF, yielding an 81% production rate (Mohideen et al., 2019).

Molecular Structure Analysis

The molecular structure of 2,3-difluorobenzyl bromide derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and MS, along with elemental analysis. X-ray single-crystal diffraction studies have provided detailed insights into the crystal structure, demonstrating monoclinic space groups and specific geometric parameters (Mohideen et al., 2019).

Scientific Research Applications

  • Intermediate for Synthesis of Phenanthridinone : 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound related to 2,3-Difluorobenzyl bromide, is used as an intermediate in the synthesis of phenanthridinone. This compound is characterized by a monoclinic crystal structure with strong hydrogen-bonding and C-Br interactions (Polo et al., 2019).

  • Hydrodifluoromethylation of Alkenes : Bromodifluoromethylphosphonium bromide is used in visible-light-induced hydrodifluoromethylation of alkenes. This process synthesizes difluoromethylated alkanes under mild conditions, demonstrating excellent functional-group tolerance (Lin et al., 2016).

  • Derivatization of Organic Acids : Pentafluorobenzyl bromide, a related compound, is effective in derivatizing organic acids for gas chromatography with electron-capture detection. The extractive alkylation process uses methylene chloride as the organic phase and considers various pH values, buffer systems, and quaternary ammonium ions (Gyllenhaal, 1978).

  • Anticancer Agent : 2,9-bis(2-fluorobenzyl)--carbolinium bromide and 2,9-bis(2,3-difluorobenzyl)--carbolineum bromide have shown potential as anticancer agents. These compounds exhibit good yields and promising biological activity, with an IC50 value of 1.05 ± 0.08 µM (Mohideen et al., 2017; Mohideen et al., 2019).

  • Ionic Liquid Crystals : 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide is a new ionic liquid crystal showing promising mesomorphism and electrochemical behavior, with potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).

  • Analysis of Trace Levels in Environmental Samples : A method using pentafluorobenzyl bromide derivatization combined with GC/MS has been developed to accurately detect and quantify trace levels of halogenated phenols in air, water, and sediment samples (Hanada et al., 2002).

  • Generation of Benzyl Radicals : The one-electron cleavage of benzylic bromides at palladium and palladized cathodes facilitates the generation of benzyl radicals. These radicals can be immobilized onto solid interfaces for in situ addition to unsaturated organic systems (Jouikov & Simonet, 2010).

Safety And Hazards

2,3-Difluorobenzyl bromide poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333761
Record name 2,3-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzyl bromide

CAS RN

113211-94-2
Record name 2,3-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2,3-difluoro-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2,3-Difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2,3-Difluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
2,3-Difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,3-Difluorobenzyl bromide
Reactant of Route 6
2,3-Difluorobenzyl bromide

Citations

For This Compound
23
Citations
M Mohideen, NA Kamaruzaman, FN Razali… - … Crystals and Liquid …, 2019 - Taylor & Francis
Novel crystal 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, C 25 H 17 BrF 4 N 2 was synthesised through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-…
Number of citations: 1 www.tandfonline.com
DW Porter, M Bradley, Z Brown, SJ Charlton… - Bioorganic & Medicinal …, 2014 - Elsevier
A hit-to-lead optimisation programme was carried out on the Novartis archive screening hit, pyrimidine 2-((2,6-dichlorobenzyl)thio)-5-isocyano-6-phenylpyrimidin-4-ol 4, resulting in the …
Number of citations: 24 www.sciencedirect.com
AP Krapcho, M Ellis - Journal of fluorine chemistry, 1998 - Elsevier
Convenient pathways have been developed for the synthesis of 6,7−, 6,8-, 7,9- and 8,9-difluorobenz[g] isoquinoline-5,10-diones and 8-chloro-9-fluorobenz [g] isoquinoline-5,10-dione. …
Number of citations: 9 www.sciencedirect.com
MJ Hickey, PH Allen, M Caffrey… - Journal of Labelled …, 2016 - Wiley Online Library
The CXCR2 antagonist AZD5069 has been synthesized in tritium and carbon‐14‐labelled forms. [ 3 H]AZD5069 was prepared via reductive dehalogenation of an iodinated precursor …
G Klein, AN Acharya, JM Ostresh… - Journal of …, 2002 - ACS Publications
An efficient method for the solid-phase synthesis of trisubstituted [1,3,5]triazino[1,2-a]benzimidazole-2,4(3H,10H)-diones from resin-bound amino acids is described. N-acylation of the …
Number of citations: 11 pubs.acs.org
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
A series of growth hormone secretagogues (GHSs) based on 2,3-dihydroisothiazole has been synthesized in the search for a potential treatment of growth hormone deficiency or frailty …
Number of citations: 6 www.sciencedirect.com
I Walters, C Austin, R Austin, R Bonnert, P Cage… - Bioorganic & medicinal …, 2008 - Elsevier
The CXCR2 SAR of a series of bicyclic antagonists such as the 2-aminothiazolo[4,5-d]pyrimidine 3b was investigated by systematic variation of the fused pyrimidine-based heterocyclic …
Number of citations: 77 www.sciencedirect.com
M Van Hoof, K Boon, T Van Loy, D Schols… - European Journal of …, 2022 - Elsevier
The chemokine receptor CXCR2 and its ligands mediate neutrophil migration to the inflammation site, function as growth factors in many tumor cells and are involved in angiogenesis. …
Number of citations: 5 www.sciencedirect.com
CM Tegley, L Zhi, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
A novel series of nonsteroidal progestins, 5-benzylidene-1,2-dihydrochromeno[3,4-f]quinolines (2), was discovered, and a preliminary structure−activity relationship study around the 5-…
Number of citations: 52 pubs.acs.org
MJ Hickey, PH Allen, LP Kingston… - Journal of Labelled …, 2016 - Wiley Online Library
AZD5122, N‐(2‐(2,3‐difluorobenzylthio)‐6‐((2R,3R)‐3,4‐dihydroxybutan‐2‐ylamino)pyrimidin‐4‐yl)azetidine‐1‐sulfonamide was under investigation as a potential chemokine …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.